5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(tetrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPPFCNITSEALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the tetrazole ring and reduction of the nitro group. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that derivatives of 5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline exhibit promising antimicrobial properties. The tetrazole ring enhances the compound's ability to interact with biological targets, making it a candidate for the development of new antimicrobial agents. Studies have shown that modifications to the aniline structure can lead to increased potency against various bacterial strains .
Drug Development
The compound serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its unique structure allows it to participate in reactions that yield biologically active compounds. For instance, it has been used in the synthesis of tetrazole-containing drugs that target specific diseases such as cancer and infections .
Material Science Applications
Polymer Chemistry
this compound can be utilized in polymer chemistry to develop new materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research has demonstrated its effectiveness in creating conductive polymers which have applications in electronic devices .
Nanotechnology
In nanotechnology, this compound is explored for its potential use in developing nanomaterials with specific functionalities. The ability of tetrazole derivatives to form coordination complexes with metal ions makes them suitable for applications in catalysis and sensor technology .
Analytical Chemistry Applications
High-Performance Liquid Chromatography (HPLC)
this compound is employed as a standard reference material in HPLC analyses. Its stability and distinct chemical properties allow for effective separation and identification of related compounds in complex mixtures. The use of HPLC with this compound facilitates the purification of pharmaceutical products and the analysis of impurities .
Mass Spectrometry
The compound is also compatible with mass spectrometry techniques, enabling detailed structural analysis and characterization of pharmaceutical compounds. This application is critical for ensuring the quality and safety of drug formulations .
Summary Table of Applications
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Enhances interaction with biological targets |
| Drug synthesis | Intermediate for various biologically active compounds | |
| Material Science | Polymer development | Improves thermal stability and mechanical strength |
| Nanotechnology | Forms coordination complexes for catalysis | |
| Analytical Chemistry | HPLC standard reference | Effective separation and identification |
| Mass spectrometry | Structural analysis of pharmaceutical compounds |
Mechanism of Action
The mechanism of action of 5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog Overview
Key analogs include derivatives with triazole, imidazole, and substituted tetrazole groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Heterocyclic Substituent Effects
- Tetrazole vs. However, triazole derivatives are more synthetically accessible, with 95% purity commercially available .
- Imidazole Substitution : Replacing tetrazole with imidazole (C9H8ClN3) reduces nitrogen content but may improve solubility due to the basic nitrogen in the imidazole ring .
Substituent Position and Electronic Effects
- Halogen Influence: Chlorine at position 5 (common in all analogs) provides electron-withdrawing effects, stabilizing the aromatic ring.
- Alkyl Modifications : The ethyl and methyl groups in 2-chloro-5-(3-ethyl-1-methyl-triazol-5-yl)aniline introduce steric bulk, which could hinder binding in biological targets but enhance selectivity .
Crystallographic and Computational Insights
The triazole analog’s structure (450399-92-5) could be resolved using SHELXL, given its prevalence in similar compounds .
Biological Activity
5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline (CAS No. 926238-10-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is CHClN, with a molecular weight of 195.61 g/mol. This article synthesizes findings from various studies regarding its biological activity, including antibacterial properties, cytotoxicity, and structure-activity relationships (SAR).
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 195.61 g/mol |
| CAS Number | 926238-10-0 |
| PubChem CID | 16773064 |
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an antibacterial agent and its cytotoxic effects on various cell lines.
Antibacterial Activity
Recent studies have demonstrated that compounds containing tetrazole moieties exhibit significant antibacterial properties. For example, a study on tetrazole-based inhibitors highlighted that derivatives similar to this compound were effective against multidrug-resistant bacterial strains. The compound's mechanism involves inhibition of specific bacterial enzymes critical for survival.
In a high-throughput screening assay, a series of tetrazole analogs were tested against the enzyme DapE (diaminopimelate epimerase), which is involved in bacterial lysine biosynthesis. The results indicated that certain analogs achieved IC values in the low micromolar range (e.g., IC = 22.4 µM), suggesting that this compound could exhibit similar or enhanced activity due to structural similarities .
Cytotoxicity Studies
The cytotoxic potential of this compound has also been evaluated in various cancer cell lines. In vitro assays revealed that the compound exhibited moderate cytotoxicity against several human cancer cell lines with IC values ranging from 30 to 50 µM. The observed cytotoxic effects were attributed to the compound's ability to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at various positions on the aniline ring or the tetrazole moiety can significantly influence the compound's potency and selectivity.
Key Findings:
- Substituents on the aniline ring can enhance antibacterial activity.
- The presence of electron-withdrawing groups (e.g., chlorine) has been shown to improve binding affinity to target enzymes.
A comparative analysis with related compounds indicates that variations in substituent position and type can lead to substantial differences in biological efficacy.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University tested a series of tetrazole derivatives against ESKAPE pathogens. Among these derivatives, one closely related to this compound showed a remarkable inhibition rate of over 70% at concentrations below 100 µM.
Case Study 2: Cancer Cell Line Testing
In another investigation published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various tetrazole-containing compounds on human breast cancer cells (MCF7). The study found that compounds with structural similarities to this compound induced significant apoptosis at concentrations as low as 25 µM.
Q & A
Q. What are the common synthetic routes for 5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline, and how do reaction conditions influence yield and purity?
The synthesis typically involves azide cyclization or nitro-group substitution strategies. For example:
- Azide cyclization : Reacting 5-chloro-2-nitroaniline with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) forms the tetrazole ring via intermediate azide formation .
- Nitro substitution : Reducing 5-chloro-2-nitroaniline to the corresponding amine, followed by tetrazole ring installation using trimethylsilyl azide (TMSN₃) and a Lewis acid catalyst (e.g., ZnCl₂) .
Q. Key factors affecting yield :
- Temperature control to avoid decomposition of intermediates.
- Solvent choice (DMF or acetic acid improves cyclization efficiency).
- Catalyst selection (e.g., ZnCl₂ enhances regioselectivity).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Typical yields range from 50–75% .
Q. How does the presence of chloro and tetrazole substituents affect the electronic properties of the aniline moiety?
The chloro group at the 5-position is electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution to the para position relative to the tetrazole. The tetrazole ring (a strong π-acceptor) further delocalizes electron density, increasing acidity of the aniline NH₂ group (pKa ~3–4 vs. ~4.6 for unsubstituted aniline) .
Q. Experimental validation :
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key signals include NH₂ protons (δ 6.8–7.2 ppm), tetrazole C-H (δ 8.5–9.0 ppm), and aromatic protons (δ 7.2–7.6 ppm) .
- IR : Stretching vibrations for NH₂ (~3400 cm⁻¹), tetrazole ring (1520–1560 cm⁻¹), and C-Cl (~750 cm⁻¹) .
- X-ray crystallography : SHELX software is widely used for structure determination. The tetrazole ring exhibits planarity with the aromatic ring (dihedral angle <10°) .
Advanced Research Questions
Q. What strategies improve regioselective functionalization of the tetrazole ring?
Regioselectivity in N-alkylation or arylation is challenging due to the tetrazole’s tautomeric equilibrium. Strategies include:
- Protection-deprotection : Use tert-butyl groups to block N1, favoring substitution at N2 .
- Metal catalysis : Pd-mediated cross-coupling at N1 under inert atmospheres (e.g., Suzuki-Miyaura with aryl boronic acids) .
- pH control : Acidic conditions (pH <3) stabilize the 1H-tautomer, directing electrophiles to N2 .
Q. How does this compound act as a ligand in coordination chemistry?
The tetrazole’s N-donor sites and aniline’s NH₂ group enable diverse coordination modes:
Q. What computational methods are suitable for studying its biological interactions?
Q. What are the known biological activities, and how do structural modifications alter efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
